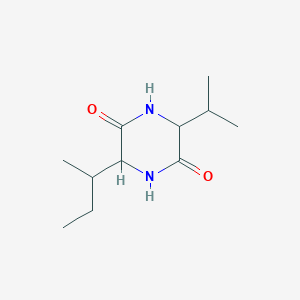
2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
Descripción general
Descripción
Piperazinedione is a class of organic compounds that contain a piperazine ring which has two ketone groups at the 2 and 5 positions . The specific compound you mentioned seems to have additional alkyl groups attached to it, which could potentially affect its properties and reactivity.
Synthesis Analysis
The synthesis of such compounds typically involves the cyclization of suitable precursors, often diamines or dicarboxylic acids . The exact method would depend on the specific substituents present on the piperazinedione ring.Molecular Structure Analysis
The piperazinedione ring is a six-membered ring with two nitrogen atoms and two carbonyl groups . The presence of the carbonyl groups and the nitrogen atoms can result in the formation of hydrogen bonds, which could affect the compound’s solubility and reactivity.Chemical Reactions Analysis
Piperazinediones can undergo a variety of reactions, including reactions at the carbonyl group (such as reduction or condensation reactions) or at the nitrogen atoms (such as alkylation or acylation reactions) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the carbonyl groups in piperazinediones) can increase a compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
For comprehensive and detailed information, you may consider reaching out to academic institutions, research labs, or libraries that specialize in chemical and pharmaceutical research. They may provide access to databases like IMPPAT , which could have relevant information on phytochemicals and their therapeutic uses. Additionally, you might find chemical suppliers or databases like ChemicalBook useful for obtaining general information on various chemicals, including their molecular formula and weight.
Chemical Engineering
For actual research data, you would need to consult scientific literature or databases such as IMPPAT for phytochemicals and their therapeutic uses, or ChemicalBook for general chemical information. Remember, the actual applications will depend on the specific properties and reactivity of the compound, which would be determined through rigorous scientific research.
Industrial Chemistry
These applications are speculative and based on the general properties of piperazinedione compounds. For actual research and applications, scientists would conduct extensive experiments and publish their findings in peer-reviewed journals. To explore real-world applications and research on this compound, you may refer to databases like IMPPAT for phytochemicals and their therapeutic uses, or ChemicalBook for general chemical information. Remember to verify the information through multiple reputable sources.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQXUFYJMBDYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439982 | |
| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |
CAS RN |
104068-43-1 | |
| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



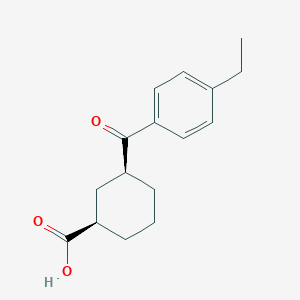
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)
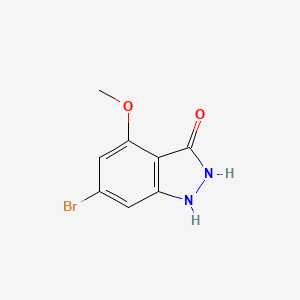
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)



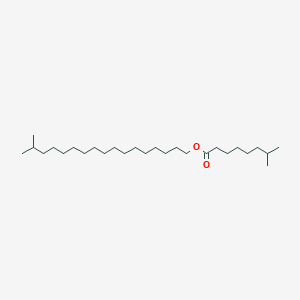
![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
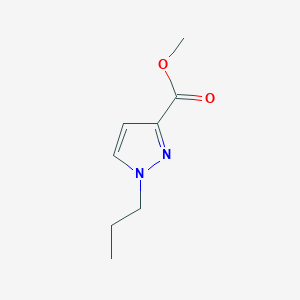
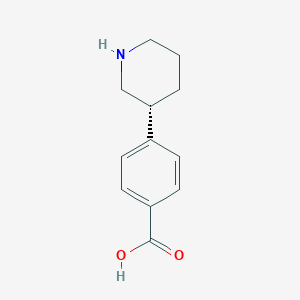
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
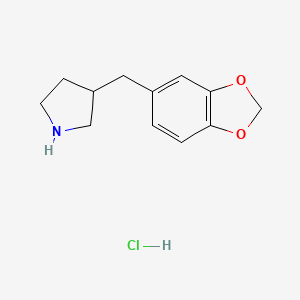
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)